molecular formula C32H38O4 B14418650 Bis(2-phenylhexyl) benzene-1,2-dicarboxylate CAS No. 86829-48-3

Bis(2-phenylhexyl) benzene-1,2-dicarboxylate

Cat. No.: B14418650
CAS No.: 86829-48-3
M. Wt: 486.6 g/mol
InChI Key: YIDUENIWWGGMBW-UHFFFAOYSA-N
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Description

Bis(2-phenylhexyl) benzene-1,2-dicarboxylate: is an organic compound known for its versatile applications in various fields. It is also referred to as 1,2-Benzenedicarboxylic acid, bis(2-phenylhexyl) ester . This compound is part of the phthalate family, which is widely used as plasticizers to enhance the flexibility and durability of plastic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-phenylhexyl) benzene-1,2-dicarboxylate typically involves the esterification of phthalic anhydride with 2-phenylhexanol. The reaction is catalyzed by acidic catalysts such as sulfuric acid or non-acidic catalysts like titanate or stannous oxide . The esterification process involves heating the reactants under reflux conditions, followed by neutralization, washing, and purification to obtain the final product.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous esterification in reactors, followed by distillation and purification steps to ensure high purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions: Bis(2-phenylhexyl) benzene-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Bis(2-phenylhexyl) benzene-1,2-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(2-phenylhexyl) benzene-1,2-dicarboxylate involves its interaction with polymer chains, increasing their flexibility and reducing brittleness. The compound acts by embedding itself between polymer chains, reducing intermolecular forces and allowing the chains to move more freely. This results in enhanced flexibility and durability of the plastic material .

Comparison with Similar Compounds

Uniqueness: Bis(2-phenylhexyl) benzene-1,2-dicarboxylate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its phenylhexyl groups provide enhanced compatibility with certain polymers, making it a preferred choice in specific applications where other plasticizers may not perform as effectively .

Properties

CAS No.

86829-48-3

Molecular Formula

C32H38O4

Molecular Weight

486.6 g/mol

IUPAC Name

bis(2-phenylhexyl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C32H38O4/c1-3-5-15-27(25-17-9-7-10-18-25)23-35-31(33)29-21-13-14-22-30(29)32(34)36-24-28(16-6-4-2)26-19-11-8-12-20-26/h7-14,17-22,27-28H,3-6,15-16,23-24H2,1-2H3

InChI Key

YIDUENIWWGGMBW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(COC(=O)C1=CC=CC=C1C(=O)OCC(CCCC)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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